molecular formula C9H13N3O3 B8490517 4-nitro-2-methoxy-N-(beta-aminoethyl)aniline

4-nitro-2-methoxy-N-(beta-aminoethyl)aniline

Cat. No. B8490517
M. Wt: 211.22 g/mol
InChI Key: HFRGQIHVLYGZBS-UHFFFAOYSA-N
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Description

4-nitro-2-methoxy-N-(beta-aminoethyl)aniline is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N'-(2-methoxy-4-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13N3O3/c1-15-9-6-7(12(13)14)2-3-8(9)11-5-4-10/h2-3,6,11H,4-5,10H2,1H3

InChI Key

HFRGQIHVLYGZBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethylene diamine is reacted with 2-chloro-5-nitroanisole to form 4-nitro-2-methoxy-N-(β-aminoethyl)aniline which is isolated in the form of its monohydrochloride. This monohydrochloride is reacted with potassium isocyanate to form 4-nitro-2-methoxy-N-(β-ureidoethyl) aniline which is reduced by a sodium hydrosulfite solution to 4-amino-2-methoxy-N-(β-ureidoethyl) aniline.
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Synthesis routes and methods II

Procedure details

31 g (0.165 mole) of 2-chloro-5-nitro-anisole is added to 130 cm3 (1.65 mole) ethylenediamine hydrate. The reaction mixture is heated at reflux for five hours, and the excess of ethylenediamine driven off under vacuum. The residue is treated with 200 cm3 of a 5N hydrochloric acid solution, and dried, yielding 30 g of 4-nitro-2-methoxy-N(β-aminoethyl) aniline, which is washed with acetone.
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